N~4~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N~4~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring fused to a pyridine ring, along with a sec-butylphenyl group and a carboxamide group
Preparation Methods
The synthesis of N4-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Formation of the Pyridine Ring: This can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Attachment of the Sec-Butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N~4~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
N~4~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its activity against specific biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving its molecular targets.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a precursor to other valuable compounds.
Mechanism of Action
The mechanism of action of N4-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
N~4~-{1-[4-(SEC-BUTYL)PHENYL]ETHYL}-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazole Derivatives: Compounds with similar isoxazole rings may have comparable properties and applications.
Pyridine Derivatives: Compounds with pyridine rings may also share similar chemical and biological properties.
Carboxamide Derivatives: Compounds with carboxamide groups may have similar reactivity and applications.
Properties
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)ethyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-6-12(2)16-7-9-17(10-8-16)14(4)23-20(25)18-11-13(3)22-21-19(18)15(5)24-26-21/h7-12,14H,6H2,1-5H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQEPOFVQAQQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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